molecular formula C13H16O3 B1444618 1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-90-7

1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1444618
CAS No.: 1263365-90-7
M. Wt: 220.26 g/mol
InChI Key: MTNDWHMLHWVKOC-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a 2,6-dimethylphenyl group attached to an ethanone backbone and a 1,3-dioxolan-2-yl moiety. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol and a purity of 97% . For example, describes a 44% yield for a related pyridine-dioxolane ethanone using ethylene glycol and p-toluenesulfonic acid in toluene .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-4-3-5-10(2)13(9)11(14)8-12-15-6-7-16-12/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDWHMLHWVKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203110
Record name Ethanone, 1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-90-7
Record name Ethanone, 1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,6-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3-Dioxolane Ring

  • The 1,3-dioxolane ring is formed by reacting ethylene glycol with an aldehyde or ketone precursor under acidic conditions.
  • Typical acid catalysts include strong acids such as p-toluenesulfonic acid or sulfuric acid.
  • The reaction is carried out under reflux with azeotropic removal of water to drive the equilibrium towards ketal formation.
  • Solvent systems often include inert solvents capable of forming azeotropes with water, such as toluene or benzene.
  • Temperature range is generally 80 to 180 °C depending on the system and catalyst used.

Coupling of Substituted Phenyl Ring with 1,3-Dioxolane Ethanone Moiety

  • The coupling involves nucleophilic substitution or acylation reactions introducing the ethanone group attached to the dioxolane ring.
  • Starting from a substituted phenylacetyl halide or bromide, the reaction proceeds with nucleophiles such as 1,3-dioxolane derivatives.
  • Phase transfer catalysts (PTCs) such as tetraalkylammonium salts or crown ethers can be employed to enhance reaction rates and yields in biphasic systems.
  • Bases like sodium or potassium hydroxide are used to deprotonate intermediates and facilitate substitution.
  • Typical solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Reaction temperatures vary from room temperature up to 120 °C depending on catalyst and solvent.

Representative Reaction Conditions and Catalysts

Step Reagents/Catalysts Solvent Temperature (°C) Notes
Ketal formation Ethylene glycol, strong acid catalyst Toluene, benzene 80–180 Azeotropic removal of water essential
Friedel-Crafts methylation Methyl chloride, AlCl₃ Chlorinated solvents 0–50 Control to avoid polyalkylation
Coupling via nucleophilic substitution Substituted phenylacetyl bromide, PTC (e.g., tetraalkylammonium salts), NaOH DMF, DMSO 20–120 Phase transfer catalysis improves yield

Research Findings and Process Optimization

  • Patent literature (EP0050298A2) describes the use of phase transfer catalysts such as trialkylbenzylammonium or tetraalkylammonium halides and crown ethers to facilitate substitution reactions involving 1,3-dioxolane derivatives and substituted phenyl compounds, improving reaction efficiency and selectivity.
  • The acylation step can be performed using formic acid esters or phosgene derivatives under inert conditions with bases to control side reactions.
  • The ketalization step is optimized by using solvent mixtures that form azeotropes with water, enabling continuous removal of water and driving the reaction to completion.
  • Research on related compounds indicates that trifluoromethanesulfonic acid can be used as a catalyst for ketal formation at room temperature over extended periods, offering mild reaction conditions and high purity products.
  • The use of brominated or chlorinated phenyl precursors allows for further functionalization and improved coupling yields.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Catalysts Typical Conditions Outcome/Notes
1. Ketal formation Acid-catalyzed reaction of ketone/aldehyde with ethylene glycol Ethylene glycol, p-toluenesulfonic acid, toluene 80–180 °C, azeotropic water removal Formation of 1,3-dioxolane ring
2. Aromatic methylation Friedel-Crafts alkylation of phenyl ring Methyl chloride, AlCl₃ 0–50 °C Introduction of 2,6-dimethyl groups
3. Coupling to ethanone moiety Nucleophilic substitution with phase transfer catalysis Phenylacetyl bromide, tetraalkylammonium salts, NaOH, DMF 20–120 °C Formation of target ethanone compound

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield 2,6-dimethylbenzoic acid, while reduction could produce 2,6-dimethylphenylethanol.

Scientific Research Applications

1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Synthesis Method Key Properties
1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 1263365-90-7 220.27 2,6-dimethylphenyl, 1,3-dioxolane Acid-catalyzed acetal formation (inferred) Purity: 97%
1-[2-Hydroxy-3-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone 103867-87-4 222.24 2-hydroxy-3-(methyl-dioxolane)phenyl UV irradiation of acetophenone derivatives m.p. 78–80°C; NMR/IR/UV data
1-(2,4-Dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone N/A 236.27 2,4-dimethoxy-6-methylphenyl, methyl-dioxolane Deacetalization with HCl in acetone Used as a precursor for hydroxyketones
1-[4-(1,3-Dioxolan-2-yl)phenyl]-2-phenyl-ethanone 868280-61-9 268.31 4-dioxolane-phenyl, phenyl Not specified Solubility: 25 µL (10 mM solution); storage: 2–8°C
Key Observations:
  • Molecular Weight : Bulky substituents (e.g., phenyl in 868280-61-9) increase molecular weight and lipophilicity, impacting solubility .
  • Synthetic Yields : Acid-catalyzed methods (e.g., 44% yield in ) are less efficient than photochemical routes (UV irradiation in ) .

Functional Group Variations

  • Dioxolane vs. Azole Groups: highlights α-azole ketones (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone) with antimicrobial activity after microbial reduction. The dioxolane group in the target compound may offer different reactivity, such as acid-labile protection for ketones .
  • Hydroxy vs. Methoxy Substituents : Hydroxy groups (e.g., in 103867-87-4) enhance hydrogen-bonding capacity, affecting solubility and crystallinity compared to methoxy or methyl groups .

Biological Activity

1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The compound features a dioxolane ring attached to an ethanone moiety with a 2,6-dimethylphenyl substituent. The general structure can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Dioxolane Ring : This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.
  • Coupling Reaction : The dioxolane is then coupled with the 2,6-dimethylphenyl group using various coupling methods such as palladium-catalyzed cross-coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing the dioxolane structure exhibit notable antibacterial and antifungal activities. A study evaluating various dioxolane derivatives found that many showed significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans .

CompoundMIC (µg/mL)Activity Type
1625Antibacterial (S. aureus)
21250Antibacterial (S. epidermidis)
3500Antifungal (C. albicans)

The Minimum Inhibitory Concentration (MIC) values indicate that these compounds are effective at relatively low concentrations, highlighting their potential as therapeutic agents.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The presence of the dioxolane ring may enhance binding affinity and specificity towards these targets, influencing their overall biological activity .

Case Study 1: Antifungal Activity

In a study focused on the antifungal properties of dioxolane derivatives, it was observed that several compounds exhibited excellent activity against Candida albicans. The derivatives were synthesized and tested for their efficacy, revealing that modifications to the dioxolane structure could enhance antifungal potency .

Case Study 2: Antibacterial Screening

Another investigation assessed the antibacterial activity of various dioxolane derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results demonstrated that certain modifications led to improved antibacterial activity, suggesting that structural variations can significantly influence biological outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
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1-(2,6-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

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